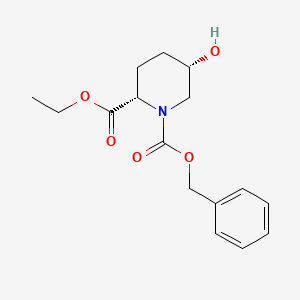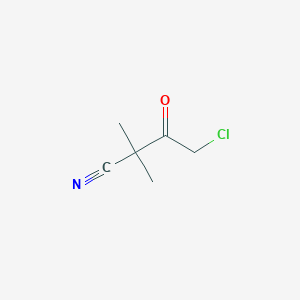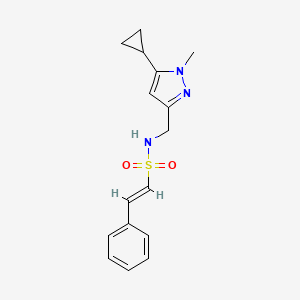![molecular formula C13H14N2O B2615551 2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol CAS No. 104768-35-6](/img/structure/B2615551.png)
2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 104768-35-6. It has a linear formula of C13 H14 N2 O . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-8,16H,9H2,1H3,(H,14,15) . This indicates that the compound has a molecular weight of 214.27 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 214.27 .Mecanismo De Acción
The mechanism of action of MPMP is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. MPMP has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MPMP has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMP has several advantages for use in laboratory experiments. It is readily available and has a relatively low cost. It is also stable under a wide range of conditions and can be easily synthesized. However, one limitation is that it has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on MPMP. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MPMP and its effects on various signaling pathways. Finally, there is potential for the development of novel derivatives of MPMP with improved solubility and bioavailability.
In conclusion, MPMP is a promising compound with a range of potential therapeutic applications. Its unique chemical structure and properties make it an attractive target for further research. Continued investigation into the mechanism of action of MPMP and its effects on various signaling pathways will provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPMP involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2-aminophenol in the presence of a reducing agent. The reaction takes place in an organic solvent and requires careful monitoring of the reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
MPMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Several studies have shown that MPMP can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in various animal models.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[(4-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-8,16H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDOWCHFDCYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
104768-35-6 |
Source


|
| Record name | ALPHA-(4-METHYL-2-PYRIDYLAMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2615471.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)








![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2615488.png)
![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)
